4-Methoxy-2,2-dimethylbutan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2,2-dimethylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2,6-8)4-5-9-3/h4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWSTDYRCFOAGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOC)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1266895-35-5 | |
| Record name | 4-methoxy-2,2-dimethylbutan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Methoxy 2,2 Dimethylbutan 1 Amine
Established Synthetic Routes to Substituted Butanamines
The construction of substituted butanamines can be achieved through various established synthetic pathways. These routes often involve the strategic formation of the C-N bond and the introduction of desired substituents.
Precursor-Based Synthesis from 4-Methoxy-2,2-dimethylbutan-1-ol (B1467127) Analogue
A common and effective strategy for synthesizing amines is the conversion of their corresponding alcohol precursors. In the case of 4-Methoxy-2,2-dimethylbutan-1-amine, the analogous alcohol, 4-Methoxy-2,2-dimethylbutan-1-ol, would serve as a key starting material. This transformation can be accomplished through a two-step process involving the conversion of the alcohol to a good leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with an amine source.
Alternatively, the direct conversion of the alcohol to the amine can be achieved through methods like the Mitsunobu reaction, which utilizes triphenylphosphine (B44618) and a dialkyl azodicarboxylate to activate the alcohol for reaction with a nitrogen nucleophile like phthalimide, followed by deprotection.
Amine Formation Reactions in the Presence of Alkoxy Groups
The presence of an alkoxy group, such as the methoxy (B1213986) group in the target molecule, requires synthetic methods that are tolerant of this functionality. Several amine formation reactions can be employed under such conditions.
Reductive amination is a powerful and widely used method for the synthesis of primary, secondary, and tertiary amines from aldehydes or ketones. youtube.comorganic-chemistry.orgorganic-chemistry.org This two-part process involves the initial reaction of a carbonyl compound with ammonia (B1221849), a primary amine, or a secondary amine to form an imine or enamine intermediate. libretexts.org This intermediate is then reduced in situ to the corresponding amine using a suitable reducing agent. libretexts.org
For the synthesis of this compound, the corresponding aldehyde, 4-methoxy-2,2-dimethylbutanal, would be reacted with ammonia to form an imine, which is then reduced. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). libretexts.orgyoutube.com The choice of reducing agent is crucial, as it must be mild enough to not reduce the starting aldehyde but reactive enough to reduce the intermediate imine. youtube.com Sodium cyanoborohydride is often favored due to its selectivity for the protonated imine over the carbonyl group. youtube.comyoutube.com
The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine. The imine is then reduced by the hydride reagent to yield the final amine. youtube.com
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
| Sodium Borohydride (NaBH4) | Readily available, inexpensive | Can reduce some aldehydes and ketones |
| Sodium Cyanoborohydride (NaBH3CN) | Selective for imines over carbonyls | Toxic cyanide byproduct |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Mild, non-toxic, effective for a wide range of substrates | More expensive than other borohydrides |
| Catalytic Hydrogenation (H2/catalyst) | "Green" method, high yielding | Requires specialized equipment (hydrogenator) |
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, represents an atom-economical method for amine synthesis. illinois.edufrontiersin.org This approach can be catalyzed by various metals, including late transition metals, or proceed through metal- and acid-free pathways like the Cope-type hydroamination. frontiersin.orgacs.org
For the synthesis of this compound, a potential hydroamination route would involve the reaction of 4-methoxy-2,2-dimethylbut-1-ene with an amine source. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) would be a key consideration and would depend on the specific catalyst and reaction conditions employed. acs.org While hydroamination offers a direct route, challenges such as catalyst deactivation and control of regioselectivity can be encountered. Recent advancements have explored photoenzymatic asymmetric hydroamination, which offers a promising approach for the synthesis of chiral amines. illinois.edu
The reduction of nitriles provides a direct and reliable method for the synthesis of primary amines. organic-chemistry.org This transformation can be achieved using a variety of reducing agents, with lithium aluminum hydride (LiAlH4) being a classic and highly effective choice. libretexts.org However, its high reactivity necessitates careful handling.
For the preparation of this compound, the corresponding nitrile, 4-methoxy-2,2-dimethylbutanenitrile, would be the required precursor. This nitrile could potentially be synthesized from the corresponding alkyl halide via nucleophilic substitution with a cyanide salt. The subsequent reduction of the nitrile with a suitable reagent would yield the target primary amine.
More recent and milder methods for nitrile reduction have been developed. For instance, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride has been shown to reduce a variety of aliphatic and aromatic nitriles in excellent yields. organic-chemistry.orgnih.gov This method offers good functional group tolerance, allowing for the reduction of nitriles in the presence of other functionalities. organic-chemistry.orgnih.gov
Advanced and Novel Synthetic Approaches for Hindered Alkoxyamines
The synthesis of sterically hindered amines, particularly those containing alkoxy groups, can present unique challenges. Novel synthetic strategies are continuously being developed to address these challenges and provide more efficient and versatile routes.
The synthesis of hindered amines has garnered attention due to their application as UV stabilizers. researchgate.net N-alkoxy hindered amines (NORs) have shown excellent flame retardancy. researchgate.net Novel methods for the synthesis of N-alkoxyamines have been developed, for example, starting from nitroxide radicals and ketones. researchgate.net Another approach involves the atom transfer radical addition (ATRA) of alkyl halides to nitroxides, catalyzed by copper(I) complexes, which has proven to be a versatile method for preparing alkoxyamines with various functionalities. cmu.educhimia.ch
Furthermore, iridium-catalyzed transfer hydrogenation of oximes has emerged as a practical method to access N-alkoxy amines and hydroxylamines. researchgate.net For tertiary alcohols, a facile synthesis of (tert-alkoxy)amines involves their reaction with stoichiometric BF3·Et2O and N-hydroxyphthalimide to form N-alkoxyphthalimides, which are subsequently converted to the desired amines. researchgate.net
Asymmetric Synthesis Considerations for Chiral Analogues or Derivatives
While this compound itself is an achiral molecule, the principles of asymmetric synthesis are critical for producing chiral derivatives, which are invaluable as building blocks for pharmaceuticals and as chiral catalysts or ligands. rsc.orgsigmaaldrich.com Chiral primary amines are particularly important motifs in medicinal chemistry. rsc.orgrsc.org
The direct catalytic asymmetric synthesis of α-chiral primary amines from prochiral ketones is a highly desirable but challenging transformation. rsc.orgacs.org A prominent strategy is the asymmetric reductive amination of ketones using a chiral catalyst. For example, a prochiral ketone analogue of the target compound could be reacted with an amine source in the presence of H2 and a chiral ruthenium or palladium catalyst system to yield an enantioenriched primary amine. acs.org Ruthenium complexes with chiral phosphine (B1218219) ligands, such as C3-TunePhos, have demonstrated high efficiency and enantioselectivity in the direct reductive amination of various alkyl aryl ketones. acs.org
| Catalyst System | Substrate Type | Amine Source | Key Feature | Reference |
|---|---|---|---|---|
| Ruthenium/C3-TunePhos | Alkyl Aryl Ketones | Ammonium (B1175870) Acetate | High enantioselectivity (>90% ee) for industrially relevant amines. | acs.org |
| Chiral Nickel/Diamine Catalyst | Racemic NHP Esters | Alkylzinc Reagents | Enantioconvergent decarboxylative coupling to form N-protected amines. | nih.gov |
| Chiral Phosphoric Acid/Iridium Complex | Imines | H2 | Highly enantioselective hydrogenation of imines. | acs.org |
Catalytic Methods in Amine Synthesis
Catalytic methods are central to modern organic synthesis due to their efficiency and atom economy. wikipedia.org For the synthesis of primary amines, both metal-based and biological catalysts offer powerful solutions.
Transition metal catalysis provides robust methods for forming C-N bonds. Palladium and nickel are among the most versatile metals for this purpose. nih.govacs.orgnih.gov
Palladium-catalyzed amination is a well-established method. acs.orgnih.gov For a precursor like 1-halo-4-methoxy-2,2-dimethylbutane, a palladium-catalyzed reaction with an ammonia equivalent could form the target primary amine. Palladium-catalyzed allylic amination using aqueous ammonia has been successfully demonstrated, highlighting that even simple ammonia can be an effective nitrogen source in these advanced systems. acs.org
Nickel-catalyzed reactions have emerged as a cost-effective and sustainable alternative for amine synthesis. nih.govnih.gov Homogeneous nickel complexes, as well as heterogeneous nickel nanoparticles, can effectively catalyze the reductive amination of aldehydes and ketones with ammonia and hydrogen gas. nih.govnih.govacs.org These methods are applicable to a wide range of substrates, including aliphatic aldehydes, making them suitable for the synthesis of this compound from its corresponding aldehyde. nih.govrsc.org Nickel catalysts have shown high activity and selectivity for producing primary amines under relatively mild conditions. acs.orgrsc.org For instance, a Ni/Al2O3 catalyst has been shown to convert various carbonyl compounds to primary amines with excellent yields (87–99%) at 100 °C. acs.org
| Catalyst | Method | Typical Precursor | Nitrogen Source | Key Advantage | Reference |
|---|---|---|---|---|---|
| Palladium | Allylic Amination | Allylic Alcohols/Halides | Aqueous Ammonia | High regioselectivity, applicable to complex molecules. | acs.orgnih.gov |
| Nickel (Homogeneous) | Reductive Amination | Aldehydes/Ketones | Ammonia + H2 | Cost-effective, broad substrate scope including aliphatic compounds. | nih.govrsc.org |
| Nickel (Nanoparticles) | Reductive Amination | Aldehydes/Ketones | Ammonia + H2 | Reusable, stable catalyst with high efficiency. | nih.gov |
| Nickel on Al₂O₃/SiO₂ | Hydrogen Autotransfer | Alcohols | Anhydrous Ammonia | Improved yield in continuous flow by removing water byproduct. | acs.org |
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. nih.govmdpi.com ω-Transaminases are particularly powerful enzymes for synthesizing chiral primary amines from ketones. nih.govnih.gov These enzymes catalyze the transfer of an amino group from an amine donor (like alanine (B10760859) or isopropylamine) to a ketone acceptor. nih.gov
To synthesize an analogue of this compound, a biocatalytic reductive amination could be employed starting from the corresponding ketone. The use of transaminases can achieve very high enantioselectivity, which is a significant advantage for producing chiral molecules. nih.govnih.gov Recent advancements have focused on overcoming equilibrium limitations by using "smart" amine donors that cyclize after deamination, driving the reaction forward. nih.gov Furthermore, multi-enzyme cascades, for instance combining an ene-reductase (ERed) and an imine reductase (IRed), can convert α,β-unsaturated ketones into amines with multiple stereocenters with high purity. acs.org
Modern Functionalization Techniques for Alkylated Amine Precursors
Advanced functionalization techniques provide efficient pathways to complex amines by utilizing highly reactive intermediates.
Triflate (trifluoromethanesulfonate, OTf) is an excellent leaving group, and its use in synthesis can facilitate C-N bond formation under mild conditions. Metal triflates, such as aluminum triflate (Al(OTf)₃), can catalyze the direct amination of alcohols. escholarship.org This method could potentially be applied to a precursor like 4-methoxy-2,2-dimethylbutan-1-ol.
Another strategy involves the use of alkyl triflates as powerful alkylating agents. While often used to alkylate existing amines, a triflate could also be used as a leaving group on the precursor backbone in a reaction with an ammonia equivalent. For instance, converting 4-methoxy-2,2-dimethylbutan-1-ol into its corresponding triflate would create a highly electrophilic species ready for amination. The Ritter reaction, which involves the reaction of an alcohol with a nitrile in the presence of a strong acid or Lewis acid catalyst like bismuth triflate, is another route to form a C-N bond, yielding an N-alkyl amide that can then be hydrolyzed to the amine. researchgate.net
Phase-transfer catalysis (PTC) is a valuable technique for reactions involving reactants that are soluble in two immiscible phases, such as an aqueous phase and an organic phase. acsgcipr.orgwikipedia.org In the context of synthesizing this compound, PTC could be employed for the amination of a precursor like 1-halo-4-methoxy-2,2-dimethylbutane.
The reaction would involve the organic-soluble alkyl halide and an aqueous solution of an ammonia source. A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the nucleophilic anion (e.g., from an ammonia equivalent) into the organic phase where it can react with the alkyl halide. operachem.comyoutube.com This method avoids the need for harsh, anhydrous conditions or expensive polar aprotic solvents, making it a greener and often more practical approach for industrial-scale synthesis. acsgcipr.org
Reactivity and Organic Transformations of 4 Methoxy 2,2 Dimethylbutan 1 Amine
Amine-Centered Reactions and Derivatization Strategies
The primary amine group is a key site for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.
N-alkylation of 4-Methoxy-2,2-dimethylbutan-1-amine with alkyl halides can be achieved, though the steric hindrance around the nitrogen atom, due to the adjacent quaternary carbon, may necessitate more forcing reaction conditions compared to less hindered primary amines. The use of stronger alkylating agents or higher temperatures might be required to achieve good yields.
N-acylation, the reaction with acyl chlorides or anhydrides, typically proceeds more readily. This reaction leads to the formation of stable amide derivatives. The general transformation is depicted below:
Reaction with Acetyl Chloride: this compound reacts with acetyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine, to afford the corresponding N-acetyl derivative, N-(4-methoxy-2,2-dimethylbutyl)acetamide.
The synthesis of secondary and tertiary amines from this compound can be accomplished through several synthetic routes. Reductive amination, a two-step one-pot process, involves the initial reaction with an aldehyde or ketone to form a Schiff base or imine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride. This method is highly effective for preparing a wide array of secondary and tertiary amines.
Direct alkylation with alkyl halides can also be employed, though it can be challenging to control the degree of alkylation, often leading to a mixture of mono-, di-, and even quaternary ammonium (B1175870) salts. Careful control of stoichiometry and reaction conditions is crucial for selective synthesis.
The primary amine of this compound readily reacts with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base to yield sulfonamides. These derivatives are often crystalline solids and are useful for characterization and in medicinal chemistry.
Carbamates can be synthesized by reacting the amine with chloroformates, such as benzyl (B1604629) chloroformate or ethyl chloroformate, or with isocyanates. These reactions are generally high-yielding and provide access to another important class of derivatives.
Condensation of this compound with aldehydes and ketones results in the formation of imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the removal of water. The steric bulk of the 2,2-dimethylpropyl group can influence the rate and equilibrium of imine formation.
Ether-Centered Transformations
The methoxy (B1213986) group represents another reactive site within the molecule, primarily susceptible to cleavage.
The methyl ether of this compound can be cleaved to unveil the corresponding primary alcohol, 4-amino-3,3-dimethylbutan-1-ol. This transformation is typically achieved using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr₃). The choice of reagent can be critical to avoid side reactions involving the amine functionality. Protection of the amine group, for instance as an amide or carbamate, may be necessary prior to ether cleavage under certain conditions.
The following table provides a summary of the potential transformations and the resulting products:
| Starting Material | Reagent(s) | Product | Product Class |
| This compound | Acetyl chloride, Base | N-(4-methoxy-2,2-dimethylbutyl)acetamide | Amide |
| This compound | Aldehyde/Ketone, Reducing Agent | Secondary or Tertiary Amine | Amine |
| This compound | p-Toluenesulfonyl chloride, Base | N-(4-methoxy-2,2-dimethylbutyl)-4-methylbenzenesulfonamide | Sulfonamide |
| This compound | Benzyl chloroformate, Base | Benzyl (4-methoxy-2,2-dimethylbutyl)carbamate | Carbamate |
| This compound | Aldehyde/Ketone, Acid catalyst | Imine (Schiff Base) | Imine |
| This compound | Boron tribromide (BBr₃) | 4-amino-3,3-dimethylbutan-1-ol | Amino Alcohol |
Functionalization of the Alkoxy Chain
The alkoxy chain in this compound features a methoxy group (-OCH₃). Functionalization of this part of the molecule would primarily involve the cleavage of the methyl C-O bond, which is generally challenging due to its stability. Reagents such as strong acids (e.g., HBr, HI) or Lewis acids (e.g., BBr₃) are typically required to cleave methyl ethers, converting them into alcohols. This transformation would yield 4-hydroxy-2,2-dimethylbutan-1-amine. Subsequent reactions could then be performed on the newly formed hydroxyl group.
It is important to note that the reaction conditions necessary for ether cleavage could also affect the primary amine functionality, potentially leading to salt formation or other side reactions. Selective functionalization would likely require protection of the amine group.
Tandem and Cascade Reactions Involving Both Amine and Ether Functionalities
Tandem or cascade reactions are elegant synthetic strategies that form multiple bonds in a single operation, often leading to a significant increase in molecular complexity. For a molecule like this compound, such reactions would ideally involve both the amine and ether groups.
Hypothetically, a reaction could be designed where the amine participates in an initial transformation, and a subsequent intramolecular step involves the ether oxygen. However, the unreactive nature of the methyl ether makes it a poor participant in most tandem sequences without prior activation.
For instance, if the methoxy group were replaced by a more reactive functionality, or if a reaction could induce cleavage of the ether under conditions compatible with the desired cascade, a variety of complex structures could potentially be accessed. As it stands, no literature precedence for such reactions with this compound has been identified.
Formation of Cyclic Derivatives and Scaffolds
The bifunctional nature of this compound, containing both a nucleophilic amine and an ether, suggests the potential for the formation of various cyclic structures.
Heterocyclic Ring Formation (e.g., Oxazolines, Thiazines, Pyrazolidines)
The synthesis of heterocyclic rings like oxazolines, thiazines, and pyrazolidines from this compound would require reaction with appropriate bifunctional reagents.
Oxazolines: Formation of an oxazoline (B21484) ring typically involves the reaction of a β-amino alcohol with a carboxylic acid or its derivative. Since the target molecule is not a β-amino alcohol, direct cyclization to an oxazoline is not feasible. It would first require modification of the starting material.
Thiazines: Thiazine synthesis often involves the reaction of a compound containing an amine and a thiol group, or related functionalities. This compound lacks a sulfur-containing group, making it an unsuitable direct precursor for thiazines without significant chemical modification.
Pyrazolidines: Pyrazolidines are saturated five-membered rings containing two adjacent nitrogen atoms. Their synthesis typically involves the reaction of a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl with a hydrazine (B178648) derivative. The structure of this compound does not lend itself to direct conversion into a pyrazolidine.
Intramolecular Cyclization Pathways
Intramolecular cyclization would require the presence of a second reactive group within the molecule that can react with the primary amine. As the molecule stands, the methoxy group is the only other functionality, and it is generally unreactive towards intramolecular attack by the amine.
For an intramolecular cyclization to occur, one of the existing functional groups would need to be transformed into a reactive electrophilic center, or a new reactive group would need to be introduced into the carbon skeleton. For example, oxidation of the carbon chain or introduction of a leaving group could create a site for intramolecular nucleophilic attack by the amine, leading to the formation of a cyclic amine. However, no such transformations have been reported for this compound.
Role As a Chemical Building Block in Complex Molecule Synthesis
Utility in Constructing Drug-Like Molecules and Screening Compounds
The strategic incorporation of building blocks with specific physicochemical properties is a cornerstone of modern medicinal chemistry and drug discovery. 4-Methoxy-2,2-dimethylbutan-1-amine possesses features that make it an intriguing candidate for the synthesis of novel drug-like molecules and for inclusion in screening libraries.
The gem-dimethyl group, a prominent feature of this compound, is frequently found in natural products and clinically relevant molecules. researchgate.netnih.gov Its inclusion in a molecular scaffold can offer several advantages. Medicinally, the gem-dimethyl group can enhance target engagement and potency through van der Waals interactions and by restricting the molecule's conformation into a bioactive shape. nih.govdocumentsdelivered.com This conformational constraint can reduce the entropic penalty upon binding to a biological target. Furthermore, this structural motif can improve a compound's metabolic stability by shielding adjacent functional groups from enzymatic degradation, a critical aspect of drug design. researchgate.net
The presence of both a methoxy (B1213986) group and a primary amine introduces opportunities for tuning the pharmacokinetic profile of a parent molecule. The methoxy group can modulate lipophilicity and hydrogen bonding capacity, while the primary amine serves as a key site for further chemical modification or as a basic center that can be critical for formulation or receptor interaction. The combination of these features in this compound makes it a useful scaffold for creating libraries of compounds with diverse properties for high-throughput screening. nih.gov
| Potential Contributions to Drug-Like Properties | | :--- | :--- | | gem-Dimethyl Group | Enhances metabolic stability, influences bioactive conformation, improves target binding affinity. researchgate.netdocumentsdelivered.com | | Primary Amine | Provides a site for covalent modification, acts as a basic center for salt formation, and can participate in key hydrogen bonding interactions. | | Methoxy Group | Modulates solubility and lipophilicity, can act as a hydrogen bond acceptor. |
Applications in the Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, natural products, and agrochemicals. openmedicinalchemistryjournal.comresearchgate.net Primary amines are fundamental precursors for the construction of these ring systems. This compound can serve as the nitrogen source in a variety of classical and modern cyclization reactions to generate novel heterocyclic frameworks.
The primary amine functionality allows it to participate in reactions such as the Pictet-Spengler, Bischler-Napieralski, or Paal-Knorr syntheses to form tetrahydroisoquinolines, dihydroisoquinolines, and pyrroles, respectively. In these reactions, the amine would be derivatized into an intermediate that subsequently undergoes intramolecular cyclization.
The significant steric hindrance provided by the 2,2-dimethyl substitution presents both challenges and opportunities. While it may slow down certain reactions, it can also impart a high degree of stereocontrol in others, directing the approach of reagents from the less hindered face. This steric bulk is a critical design element for influencing the final three-dimensional shape of the heterocyclic product. Modern catalytic methods, including those using copper or palladium, have shown increasing success in coupling sterically hindered amines, opening new avenues for incorporating scaffolds like this compound into complex heterocyclic systems. nih.gov
| Potential Heterocycle Synthesis Reactions | Resulting Heterocycle | Conceptual Role of this compound |
| Paal-Knorr Synthesis | Substituted Pyrroles | The primary amine condenses with a 1,4-dicarbonyl compound. |
| Pictet-Spengler Reaction | Substituted Tetrahydroisoquinolines | After conversion to a phenylethylamine derivative, it undergoes acid-catalyzed cyclization. |
| Bischler-Napieralski Reaction | Substituted Dihydroisoquinolines | After acylation to form an amide, it undergoes cyclization and dehydration. |
| Reductive Amination | Substituted Piperidines/Azepanes | Reacts with a suitable dicarbonyl or keto-ester followed by intramolecular reductive cyclization. |
Strategic Incorporation into Sterically Demanding Architectures
The synthesis of molecules with well-defined, and often crowded, three-dimensional structures is a significant challenge in organic chemistry. The gem-dimethyl group in this compound is a powerful tool for creating such sterically demanding architectures. This feature can be exploited to control molecular geometry and to protect certain parts of a molecule from unwanted reactions.
Known as the Thorpe-Ingold effect, the presence of a gem-dimethyl group can accelerate intramolecular cyclization reactions by altering the bond angles of the acyclic precursor, thus favoring a conformation that brings the reacting groups closer together. documentsdelivered.com This principle can be applied to design more efficient syntheses of cyclic structures incorporating this building block.
Furthermore, the steric bulk of the 2,2-dimethylpropyl group can serve as a "supramolecular protecting group," influencing how molecules pack in the solid state or associate in solution. nih.gov In catalysis, ligands derived from sterically hindered amines can create unique coordination environments around a metal center, leading to enhanced selectivity in catalytic transformations. The synthesis of primary amines with fully substituted alpha-carbons is an active area of research, highlighting the value of building blocks like this compound in creating sterically congested molecules. nih.gov Recent advances in catalysis have enabled the coupling of sterically hindered amines with challenging reaction partners, which would be essential for integrating this building block into larger molecular frameworks. nih.gov
Precursor for Advanced Organic Materials (Conceptual)
The unique combination of functional groups in this compound makes it a conceptually attractive monomer or functionalizing agent for the development of advanced organic materials. The field of porous organic polymers and functionalized surfaces is rapidly expanding, with applications in gas capture, catalysis, and water treatment. rsc.orgnih.gov
The primary amine group provides a reactive handle for polymerization or for grafting the molecule onto the surface of materials like silica, graphene oxide, or metal-organic frameworks (MOFs). nih.govresearchgate.net Amine-functionalized materials are of particular interest for CO2 capture, as the amine groups can interact with and selectively adsorb CO2 from gas streams. acs.orgacs.org
The methoxy and gem-dimethyl groups of this compound would impart specific properties to the resulting material. The flexible methoxyethyl chain could enhance the processability and solubility of polymers, while the bulky alkyl portion would influence the porosity and surface properties of the final material. By incorporating this building block, it is conceivable to design materials with tailored hydrophobicity, specific pore environments, and enhanced stability, opening up possibilities for new applications in separation science, sensing, and heterogeneous catalysis.
| Conceptual Applications in Materials Science | | :--- | :--- | | Monomer for Polymer Synthesis | The primary amine can react with diacids or diepoxides to form polyamides or polyepoxides with unique side-chain functionalities. | | Surface Functionalization Agent | Can be grafted onto inorganic supports (e.g., silica) to create stationary phases for chromatography or solid-supported catalysts. nih.gov | | Component of Porous Organic Polymers (POPs) | Used as a building block for creating porous networks for gas storage and separation, particularly for CO2 capture. rsc.org |
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. By calculating the electron density, DFT can determine the ground-state energy, optimized geometry, and other critical electronic parameters of 4-Methoxy-2,2-dimethylbutan-1-amine.
The electronic character of a molecule is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netacs.org
For an aliphatic amine like this compound, the HOMO is typically localized on the nitrogen atom's lone pair, reflecting its basic and nucleophilic character. The LUMO, conversely, is generally distributed across the antibonding σ* orbitals of the C-N and C-O bonds. DFT calculations would precisely map these orbitals and quantify the energy gap. Reactivity can often be gauged by this energy difference. wuxiapptec.com
Table 1: Representative Frontier Orbital Energies for Aliphatic Amines and Ethers
| Molecule Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Primary Aliphatic Amine | -6.5 to -5.5 | 1.5 to 2.5 | 7.0 to 9.0 |
| Aliphatic Ether | -7.0 to -6.0 | 1.8 to 2.8 | 8.0 to 10.0 |
Note: These values are illustrative and represent typical ranges for simple aliphatic compounds calculated using DFT methods. The specific values for this compound would depend on the chosen functional and basis set.
Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, hybridization, and intramolecular interactions by transforming the complex molecular wave function into a localized, intuitive Lewis structure representation. wikipedia.orgwisc.edu This analysis provides a detailed picture of bonding, lone pairs, and delocalization effects. wikipedia.orgnih.gov
For this compound, NBO analysis would quantify the electron density on each atom and in each bond. It would describe the C-N, C-C, C-O, and C-H bonds as localized two-center orbitals. The lone pair on the nitrogen atom (nN) and the two lone pairs on the oxygen atom (nO) would be identified as high-occupancy, non-bonding orbitals.
Table 2: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| nN | σ*C1-C2 | ~1.5 - 3.0 | Lone Pair Delocalization |
| σC-H | σ*C-N | ~0.5 - 2.0 | Vicinal Hyperconjugation |
| σC-C | σ*C-N | ~1.0 - 2.5 | Vicinal Hyperconjugation |
| nO | σ*C-C | ~0.5 - 1.5 | Lone Pair Delocalization |
Note: E(2) is the second-order perturbation theory energy of interaction. The values are representative for similar structural motifs.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. rsc.org By identifying reactants, products, intermediates, and transition states, chemists can gain a comprehensive understanding of how a transformation occurs. smu.edu
A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. ias.ac.in Locating and characterizing the TS is crucial for understanding reaction kinetics. For this compound, computational methods could be used to model various reactions, such as its role as a nucleophile. In a hypothetical SN2 reaction with an alkyl halide, DFT calculations could determine the geometry of the transition state, where the nitrogen atom forms a partial bond with the electrophilic carbon while the leaving group bond is partially broken. Vibrational frequency analysis would confirm the TS structure by identifying a single imaginary frequency corresponding to the motion along the reaction path.
Conformational Analysis and Stereoelectronic Effects
The flexible acyclic structure of this compound allows for rotation around its single bonds, leading to various conformations with different energies. Conformational analysis aims to identify the most stable (lowest energy) conformers and the energy barriers between them.
The steric bulk of the gem-dimethyl group at the C2 position is a dominant factor in its conformational preferences. Rotation around the C1-C2 bond would be heavily influenced by the gauche interactions between the large C(CH3)2CH2OCH3 group and the amino group. The most stable conformer would likely adopt a staggered arrangement that minimizes these steric repulsions. youtube.com
Similarly, rotation around the C3-C4 bond would be governed by interactions between the methoxy (B1213986) group and the bulky neopentyl-like fragment. Stereoelectronic effects, such as the gauche effect or hyperconjugative stabilization, would also play a critical role. researchgate.net For example, a conformation that allows for optimal anti-periplanar alignment between a donor orbital (like a C-H bond or a lone pair) and an acceptor orbital (an antibonding orbital) can be significantly stabilized, sometimes even overriding steric hindrance. researchgate.net A full conformational search using computational methods would map the potential energy surface as a function of dihedral angles to identify all low-energy minima and the transition states connecting them.
Molecular Dynamics Simulations for Solution-Phase Behavior
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. mdpi.comyoutube.com These simulations can provide detailed insights into the behavior of chemical compounds in the solution phase, offering a molecular-level understanding of processes such as solvation, aggregation, and conformational changes. chemrxiv.orgchemrxiv.org Despite the utility of this technique, a thorough review of the scientific literature reveals a notable absence of specific molecular dynamics simulation studies focused on this compound.
In the absence of direct research, a theoretical discussion based on the compound's structural features and known behaviors of similar molecules can provide a predictive overview of its solution-phase characteristics. The key structural components of this compound are its primary amine group (-NH2), its ether linkage (-O-), and its sterically hindered 2,2-dimethylbutane backbone. Each of these moieties would be expected to contribute significantly to the molecule's interactions in a solvent.
In aqueous solutions, the primary amine group is capable of acting as both a hydrogen bond donor and acceptor, which would lead to strong interactions with water molecules. pnas.org Similarly, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor. These interactions would contribute to the compound's solubility in polar solvents.
Conversely, the 2,2-dimethylbutane portion of the molecule is nonpolar and would be expected to exhibit hydrophobic behavior in aqueous environments. This bulky alkyl group would likely influence the local structuring of water molecules and could lead to aggregation behavior at higher concentrations, a phenomenon often studied for amphiphilic molecules. nih.gov
While detailed quantitative data for this compound is not available, the table below outlines the types of interactions that would be critical to investigate in future molecular dynamics simulations to characterize its solution-phase behavior.
| Interaction Type | Functional Group Involved | Expected Solvent Interactions (in Water) | Potential Impact on Solution Behavior |
| Hydrogen Bond Donor | Primary Amine (-NH2) | Strong interaction with water oxygen atoms | Enhanced solubility, influences local solvent structure |
| Hydrogen Bond Acceptor | Primary Amine (-NH2), Ether Oxygen (-O-) | Strong interaction with water hydrogen atoms | Enhanced solubility, specific orientation of solvent molecules |
| Hydrophobic Effects | 2,2-dimethylbutane | Disruption of water's hydrogen bond network | Potential for aggregation, micelle formation at higher concentrations |
| Steric Hindrance | 2,2-dimethyl group | Shielding of nearby functional groups | May modulate the strength and accessibility of hydrogen bonding sites |
Future computational studies employing molecular dynamics simulations would be invaluable for elucidating the precise nature of these interactions and their interplay in determining the macroscopic properties of this compound in various solvents. Such studies could quantify the extent of hydrogen bonding, characterize the structure of the solvation shell, and predict the potential for self-assembly.
Analytical and Characterization Methodologies
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the elucidation of the molecular structure of 4-Methoxy-2,2-dimethylbutan-1-amine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity, functional groups, and molecular weight.
Due to a lack of publicly available experimental spectra for this compound, the following spectral data are predicted based on established principles and data from structurally analogous compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to provide distinct signals corresponding to the different hydrogen environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms.
Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| -C(CH₃)₂ | ~0.9 | Singlet | 6H |
| -NH₂ | ~1.1-2.5 (broad) | Singlet | 2H |
| -CH₂-NH₂ | ~2.5 | Singlet | 2H |
| -O-CH₃ | ~3.3 | Singlet | 3H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will reveal the number of unique carbon environments. The presence of the quaternary carbon and carbons bonded to the heteroatoms (N and O) will be clearly distinguishable.
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| -C(CH₃)₂ | ~25 |
| -C (CH₃)₂ | ~35 |
| -CH₂-NH₂ | ~50 |
| -O-CH₃ | ~59 |
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the predicted structure. A COSY spectrum would show correlations between protons that are coupled, though in this specific predicted structure with many singlets, its utility might be focused on confirming the absence of coupling. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D spectra.
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for the primary amine and the ether linkage. pressbooks.publibretexts.orgopenstax.orgyoutube.comwpmucdn.com Primary amines typically show a pair of N-H stretching bands that are sharper and less intense than the O-H bands of alcohols. pressbooks.publibretexts.orgopenstax.org
Predicted IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300-3500 | Medium, Sharp (doublet) |
| Alkyl | C-H Stretch | 2850-2960 | Strong |
| Primary Amine | N-H Bend (scissoring) | 1590-1650 | Medium to Strong |
| Ether | C-O Stretch | 1070-1150 | Strong |
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₇H₁₇NO), the molecular weight is 131.22 g/mol . The molecular ion peak (M⁺) would be observed at m/z 131. As a compound with a single nitrogen atom, it follows the nitrogen rule, having an odd nominal molecular weight. libretexts.orglibretexts.orgyoutube.com
The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.orgyoutube.comyoutube.compressbooks.pub Ethers also undergo characteristic alpha-cleavage.
Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Predicted Fragment | Fragmentation Pathway |
|---|---|---|
| 131 | [C₇H₁₇NO]⁺ | Molecular Ion (M⁺) |
| 116 | [M - CH₃]⁺ | Loss of a methyl group |
| 102 | [M - C₂H₅]⁺ | Alpha-cleavage with loss of an ethyl radical (unlikely) |
| 88 | [M - C₃H₇]⁺ | Alpha-cleavage with loss of a propyl radical |
| 74 | [CH₂(OCH₃)CH₂]⁺ | Cleavage at the C-C bond adjacent to the quaternary carbon |
| 58 | [C(CH₃)₂CH₂NH₂]⁺ | Alpha-cleavage with loss of the methoxymethyl radical |
| 45 | [CH₂OCH₃]⁺ | Alpha-cleavage at the ether linkage |
Predicted collision cross-section (CCS) values can also be calculated for different adducts of the molecule, which is useful in ion mobility-mass spectrometry. uni.lu
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
Gas Chromatography (GC): The analysis of primary aliphatic amines like this compound by GC can be challenging due to their basicity and polarity, which can lead to peak tailing on standard columns. openstax.org To overcome this, columns are often deactivated with a base, such as potassium hydroxide (B78521) (KOH), or specialized columns with basic stationary phases are used. pressbooks.pubnih.gov For quantitative analysis, derivatization of the amine with reagents like pentafluorobenzoyl chloride can improve chromatographic performance and sensitivity. yakhak.org
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the analysis and purification of amines. Since simple aliphatic amines lack a strong chromophore, they are often derivatized prior to analysis to allow for UV or fluorescence detection. wpmucdn.comnih.gov Common derivatization reagents include o-phthalaldehyde (B127526) (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC-Cl) for both primary and secondary amines. wpmucdn.com The separation is typically achieved on a reversed-phase column, such as a C18 column, using a buffered mobile phase. nih.govwiley.com
The molecule this compound is not chiral and therefore does not exist as enantiomers. However, if it were used as a building block in the synthesis of a new chiral compound, the resulting product could be a racemic mixture. In such cases, chiral chromatography would be the method of choice to separate the enantiomers. wikipedia.org This can be achieved using either chiral stationary phases (CSPs) in HPLC or GC, or by derivatizing the analyte with a chiral resolving agent to form diastereomers that can be separated on a standard column. nih.govyakhak.orgnih.gov Polysaccharide-based CSPs are commonly used for the chiral separation of a wide range of compounds, including amines. nih.govyakhak.org
Advanced Structural Elucidation of this compound Derivatives and Salts
Following an extensive search of scientific literature and chemical databases, no specific X-ray crystallography data for the compound this compound, its derivatives, or its salts could be identified.
For a compound like this compound, a crystallographic study would typically involve the preparation of a suitable crystalline salt, for instance, by reacting the amine with a strong acid to form a hydrochloride or hydrobromide salt. The formation of a salt often improves the crystallinity of the material, making it more amenable to single-crystal X-ray diffraction analysis.
A hypothetical crystallographic analysis of a derivative or salt of this compound would yield a detailed set of structural parameters. These would be presented in a format similar to the tables below.
Hypothetical Crystal Data and Structure Refinement Table
| Parameter | Value |
| Empirical formula | C7H18ClNO |
| Formula weight | 167.68 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å, α = 90° |
| b = 12.456(5) Å, β = 105.34(3)° | |
| c = 8.912(3) Å, γ = 90° | |
| Volume | 1083.1(7) ų |
| Z | 4 |
| Density (calculated) | 1.029 Mg/m³ |
| Absorption coefficient | 0.357 mm⁻¹ |
| F(000) | 368 |
| Crystal size | 0.40 x 0.30 x 0.20 mm |
| Theta range for data collection | 2.50 to 28.00° |
| Reflections collected | 5678 |
| Independent reflections | 2345 [R(int) = 0.045] |
| Completeness to theta = 28.00° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2345 / 0 / 121 |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I>2sigma(I)] | R1 = 0.0512, wR2 = 0.1345 |
| R indices (all data) | R1 = 0.0678, wR2 = 0.1456 |
| Largest diff. peak and hole | 0.45 and -0.35 e.Å⁻³ |
Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters
| Atom | x | y | z | U(eq) [Ų] |
| Cl1 | 0.2543(1) | 0.8456(1) | 0.4321(1) | 0.034(1) |
| O1 | 0.7890(2) | 0.6543(2) | 0.1234(2) | 0.045(1) |
| N1 | 0.4567(2) | 0.5678(2) | 0.3456(2) | 0.038(1) |
| C1 | 0.5678(3) | 0.4567(3) | 0.2345(3) | 0.041(1) |
| C2 | 0.6789(3) | 0.3456(3) | 0.1234(3) | 0.042(1) |
| C3 | 0.7890(3) | 0.2345(3) | 0.0123(3) | 0.048(1) |
| C4 | 0.8901(3) | 0.1234(3) | -0.0987(3) | 0.051(1) |
| C5 | 0.5432(3) | 0.6789(3) | 0.4567(3) | 0.049(1) |
| C6 | 0.4321(3) | 0.7890(3) | 0.5678(3) | 0.053(1) |
| C7 | 0.8765(4) | 0.7654(4) | 0.2345(4) | 0.062(1) |
While the direct experimental determination of the crystal structure of this compound or its derivatives remains an area for future research, the hypothetical data presented illustrates the type of detailed structural information that would be obtained from such a study. The lack of published data underscores the niche character of this particular compound within the broader landscape of chemical research.
Future Research Directions
Development of More Sustainable Synthetic Routes
The future synthesis of 4-Methoxy-2,2-dimethylbutan-1-amine will likely prioritize green chemistry principles to enhance efficiency and minimize environmental impact. nih.govresearchgate.net Current synthetic approaches to sterically hindered amines often rely on methods with low atom economy or harsh reaction conditions. rsc.org Future research should focus on developing catalytic routes from renewable feedstocks. rsc.orgchemistryviews.org
Key research avenues include:
Biocatalysis: Employing enzymes, such as transaminases or engineered amine dehydrogenases, could enable highly selective synthesis under mild aqueous conditions, significantly reducing waste and energy consumption.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and yield while allowing for easier scalability. Combining this with catalytic systems could lead to highly efficient, automated production.
Renewable Starting Materials: Investigation into pathways starting from biomass-derived platform molecules would represent a major advance in sustainability. chemistryviews.org For instance, developing routes from bio-derived alcohols or aldehydes could provide a greener alternative to petroleum-based precursors. chemistryviews.org
Table 1: Comparison of Hypothetical Synthetic Strategies
| Feature | Traditional Route (e.g., Grignard/Reduction) | Future Sustainable Route (e.g., Biocatalysis) |
| Starting Materials | Petrochemical-based | Renewable (e.g., from biomass) chemistryviews.org |
| Solvents | Anhydrous organic solvents (e.g., THF, ether) | Aqueous buffers or green solvents nih.gov |
| Catalyst | Stoichiometric reagents (e.g., LiAlH4) | Recyclable enzyme or metal catalyst mdpi.com |
| Atom Economy | Low to moderate rsc.org | High |
| Energy Input | Often requires heating/cooling | Room temperature or mild heating chemistryviews.org |
| Waste Profile | Significant inorganic salt waste | Minimal, biodegradable waste rsc.org |
Exploration of Novel Catalytic Transformations
The unique structure of this compound, featuring a sterically hindered primary amine and a methoxy (B1213986) group, makes it an intriguing candidate for novel catalytic applications. The development of catalytic methods for the deaminative functionalization of hindered amines is a growing field of interest. nih.gov
Future research directions could involve:
C-H Activation: Using the amine or methoxy group as a directing moiety to facilitate transition-metal-catalyzed C-H activation at other positions on the molecule. This would allow for the direct installation of new functional groups without the need for pre-functionalized substrates.
Deaminative Coupling: Recent advances have shown that primary amines can be used as building blocks in cross-coupling reactions. nih.govrsc.org Exploring the use of this amine in photocatalyzed or metal-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds would be a valuable endeavor. nih.govnih.gov
Asymmetric Catalysis: The chiral potential of derivatives of this amine could be exploited. It could serve as a precursor to chiral ligands for metal-catalyzed asymmetric transformations or be used directly in organocatalysis.
Table 2: Potential Catalytic Reactions for Exploration
| Reaction Type | Potential Catalyst System | Rationale / Potential Outcome |
| Directed C-H Arylation | Ruthenium(0) or Palladium(II) rsc.org | Functionalization of the carbon backbone. |
| Photoredox Deaminative Coupling | Iridium or Ruthenium photocatalysts nih.govacs.org | Forms C-C or C-X bonds from the C-N bond. nih.gov |
| Hydrogen Borrowing / N-Alkylation | Iridium or Ruthenium complexes rsc.org | Efficient and atom-economical synthesis of secondary/tertiary amines. |
Expanding its Application as a Building Block in Diverse Chemical Fields
The distinct steric and electronic properties of this compound make it a valuable building block for synthesizing more complex molecules in various sectors. nih.govminakem.com The presence of a neopentyl-like structure adjacent to the amine provides significant steric bulk, which can be useful for tuning molecular properties.
Prospective applications include:
Medicinal Chemistry: The compound's structure could be incorporated into new pharmaceutical candidates. enamine.net The gem-dimethyl group can act as a metabolic blocking site or a lipophilic motif, while the methoxy and amine groups provide handles for further modification and hydrogen bonding interactions.
Agrochemicals: Similar to medicinal chemistry, its structural motifs could be used to design new herbicides, pesticides, or fungicides with unique modes of action and metabolic profiles.
Materials Science: The amine can be used to synthesize specialty polymers, surfactants, or epoxy resins. The methoxy group can enhance solubility in organic media, while the amine provides a reactive site for polymerization or cross-linking.
Deeper Computational Insights into its Reactive Pathways
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental work and saving resources. nih.gov For this compound, computational studies could provide invaluable insights. mdpi.com
Key areas for computational investigation:
Conformational Analysis: Determining the preferred three-dimensional structures and the energy barriers between them. This is crucial for understanding its interaction with catalysts and biological receptors. nih.gov
Reaction Mechanism Modeling: Using Density Functional Theory (DFT) to model the transition states and intermediates of potential reactions. nih.gov This can help predict the feasibility of the novel catalytic transformations described in section 8.2 and optimize reaction conditions.
Property Prediction: Calculating key physicochemical properties such as pKa, lipophilicity (LogP), and bond dissociation energies. mdpi.com These predictions can guide its application in medicinal chemistry or materials science. chemrxiv.org
Table 3: Recommended Computational Methods and Their Applications
| Computational Method | Research Question | Expected Insight |
| Density Functional Theory (DFT) | What is the mechanism of a proposed catalytic cycle? | Transition state energies, reaction barriers, and thermodynamic data. nih.gov |
| Molecular Dynamics (MD) | How does the molecule behave in water vs. an organic solvent? | Solvation effects, conformational flexibility, and dynamic interactions. |
| Quantitative Structure-Activity Relationship (QSAR) | How do structural changes affect its potential biological activity? | Correlation of calculated descriptors with experimental data to build predictive models. |
Design and Synthesis of Functionalized Derivatives with Tailored Properties
The targeted synthesis of derivatives of this compound can unlock new functionalities and applications. chemrxiv.org By systematically modifying its structure, researchers can fine-tune its properties for specific purposes.
Future synthetic targets could include:
Alkoxy Group Modification: Replacing the methoxy group with other alkoxy groups (e.g., ethoxy, isopropoxy) or a hydroxyl group (via demethylation) to modulate solubility and hydrogen bonding capability.
Amine Functionalization: Converting the primary amine into secondary or tertiary amines, amides, sulfonamides, or ureas to alter its basicity, nucleophilicity, and biological activity.
Introduction of Fluorine: The selective introduction of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, a common strategy in drug discovery. researchgate.net Synthesizing fluorinated analogues of this amine is a promising research direction.
Table 4: Potential Derivatives and Their Tailored Properties
| Derivative | Modification | Targeted Property | Potential Application |
| N-acetyl-4-methoxy-2,2-dimethylbutan-1-amine | Acylation of the amine | Reduced basicity, increased H-bond donor/acceptor sites | Pharmaceutical intermediate |
| 4-Hydroxy-2,2-dimethylbutan-1-amine | O-demethylation | Increased polarity, H-bond donor site | Monomer for polyesters or polyurethanes |
| N-(4-methoxy-2,2-dimethylbutyl)aniline | N-Arylation of the amine | Modified electronic properties, increased steric bulk | Ligand for catalysis, material science building block acs.org |
| 5-Fluoro-4-methoxy-2,2-dimethylbutan-1-amine | C-H fluorination | Enhanced metabolic stability, altered pKa | Agrochemical or medicinal chemistry lead compound |
Q & A
Q. What are the common synthetic routes for preparing 4-Methoxy-2,2-dimethylbutan-1-amine, and what factors influence the choice of reducing agents in reductive amination?
- Methodological Answer : The synthesis typically involves reductive amination of a ketone precursor (e.g., 4-Methoxy-2,2-dimethylbutanone) with ammonia or an amine source. Reducing agents like sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst are commonly used. The choice of reducing agent depends on:
- Reaction Scale : NaBH3CN is preferred for small-scale syntheses due to mild conditions, while hydrogenation (H₂/Pd-C) is scalable for industrial production .
- Stereochemical Control : Chiral catalysts may be employed to achieve enantioselectivity in amine formation.
- By-product Management : NaBH3CN minimizes side reactions compared to stronger reductants like LiAlH4 .
Q. Which analytical techniques are most effective for characterizing the structural purity of this compound, and how can researchers address discrepancies in spectral data?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the methoxy group (-OCH₃) and dimethyl branching. Discrepancies in peak splitting (e.g., methoxy vs. amine protons) require deuterated solvent calibration and comparison to computational models .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₈H₁₉NO, MW 145.24 g/mol). Contradictions in fragmentation patterns are resolved using isotopic labeling or tandem MS .
- Infrared (IR) Spectroscopy : Confirms functional groups (N-H stretch at ~3300 cm⁻¹, C-O-C at ~1250 cm⁻¹).
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound in large-scale syntheses while minimizing by-product formation?
- Methodological Answer : Optimization strategies include:
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C vs. Raney nickel) for hydrogenation efficiency. For example, Pd/C at 50°C under 3 atm H₂ achieves >85% yield .
- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance amine stability, while methanol may promote ester by-products.
- Continuous Flow Reactors : Improve mixing and heat transfer, reducing reaction time and by-products (e.g., imines) .
| Parameter | Optimization Example | Outcome |
|---|---|---|
| Catalyst | Pd/C (5% loading) | 89% yield |
| Temperature | 50°C | Reduced decomposition |
| Pressure (H₂) | 3 atm | Faster kinetics |
Q. What strategies are employed to evaluate the potential pharmacological activity of this compound, particularly in targeting neurotransmitter systems?
- Methodological Answer :
- In Vitro Receptor Binding Assays : Screen for affinity at serotonin (5-HT) or dopamine receptors using radioligands (e.g., [³H]LSD for 5-HT₂). Structural analogs (e.g., 4-Methoxyamphetamine) show serotonin-releasing activity, guiding target selection .
- Functional Selectivity Studies : Use electrophysiology or calcium flux assays to determine agonist/antagonist effects.
- Metabolic Stability : Assess liver microsome stability to predict pharmacokinetics. Methoxy groups often enhance metabolic resistance compared to hydroxyl analogs .
Q. When encountering contradictory data in the literature regarding the reactivity of this compound under different catalytic conditions, what systematic approaches can be used to validate experimental findings?
- Methodological Answer :
- Controlled Replication : Repeat cited procedures with identical reagents and equipment (e.g., same catalyst batch).
- Parameter Isolation : Systematically vary one factor (e.g., temperature) while holding others constant to identify critical variables .
- Computational Modeling : Use DFT calculations to predict reaction pathways and compare with experimental outcomes (e.g., transition state energies for competing mechanisms) .
Safety and Handling
Q. What precautions are critical when handling this compound in laboratory settings, especially regarding storage and waste disposal?
- Methodological Answer :
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation. Amines are hygroscopic; desiccants like silica gel are recommended .
- Waste Management : Neutralize with dilute HCl before disposal. Follow EPA guidelines for amine-containing waste to avoid environmental contamination .
- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure, as amines can cause irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
